2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20318445
InChI: InChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12)
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

CAS No.:

Cat. No.: VC20318445

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name 2-piperidin-1-yl-1,4-dihydroimidazol-5-one
Standard InChI InChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12)
Standard InChI Key QKVDVIAQWVZZHU-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=NCC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound comprises a partially saturated imidazol-4-one core substituted with a piperidine moiety at position 2. The imidazole ring exists in a tautomeric equilibrium between 1H-imidazol-4(5H)-one and 5H-imidazol-1(2H)-one forms, influencing its reactivity and interactions .

Table 1: Key Chemical Data

PropertyValue/DescriptionSource
CAS Number291519-21-6
Molecular FormulaC8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}
Molecular Weight167.21 g/mol
Tautomerism1H-imidazol-4(5H)-one ↔ 5H-imidazol-1(2H)-one

Spectral Characterization

While direct spectral data for this compound is limited, analogous imidazole-piperidine derivatives exhibit:

  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (N-H stretch) .

  • NMR: Piperidine protons resonate as multiplet signals at δ 1.5–2.5 ppm, while imidazole protons appear as singlets near δ 7.5–8.5 ppm .

Synthesis and Optimization

Reductive Amination

A common approach involves reductive amination of 4-oxoimidazole derivatives with piperidine. For example:

  • Intermediate Preparation: 2-Thioxoimidazolidin-4-one is alkylated with methyl iodide to form 2-methylthio derivatives .

  • Nucleophilic Substitution: Reaction with piperidine replaces the methylthio group, yielding the target compound .

Cyclocondensation

Alternative methods employ cyclocondensation of glyoxal derivatives with piperidine-containing amines under microwave irradiation, enhancing reaction efficiency .

Table 2: Synthetic Yields and Conditions

MethodYield (%)ConditionsReference
Reductive Amination78–85THF, 18 h reflux, piperidine
Microwave-Assisted90–95100°C, 150 psi, 15 min

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: Degrades under acidic conditions due to imidazole ring protonation; stable in neutral/basic environments .

Crystal Structure Analysis

X-ray diffraction of related compounds reveals:

  • Piperidine Conformation: Boat conformation with chair-to-boat transitions influencing hydrogen bonding .

  • Hydrogen Bonding: N-H···O and N-H···Cl interactions stabilize supramolecular assemblies .

Applications and Future Directions

Drug Development

  • Antipsychotics: Piperidine-imidazole derivatives are explored for schizophrenia treatment .

  • Anticancer Agents: Analogues inhibit RNA helicase DDX3, showing IC₅₀ values of 0.5–1 µM .

Material Science

  • Coordination Polymers: Imidazole nitrogen atoms facilitate metal-ligand bonding, useful in catalysis .

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